molecular formula C12H14N4OS B5712832 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide

2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide

Cat. No. B5712832
M. Wt: 262.33 g/mol
InChI Key: IINMDEUMGCCFQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide is a chemical compound that has been synthesized for various scientific research applications. It is a thiol-containing compound that has been found to have potential as an antioxidant, anti-inflammatory, and antitumor agent.

Mechanism of Action

The mechanism of action of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide is not fully understood. However, it is believed to exert its antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. Its anti-inflammatory effects are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines. Its antitumor activity is believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to scavenge free radicals and protect cells from oxidative damage. It has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. In addition, it has been found to induce apoptosis in cancer cells, which can lead to tumor cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide in lab experiments include its potential as an antioxidant, anti-inflammatory, and antitumor agent. It is also relatively easy to synthesize and has been shown to have good purity. However, there are limitations to its use in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects. In addition, its potential toxicity and side effects need to be carefully evaluated.

Future Directions

There are several future directions for research on 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide. One direction is to further investigate its antioxidant, anti-inflammatory, and antitumor activities and to explore its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail to better understand how it exerts its effects. Additionally, research could be done to evaluate its potential toxicity and side effects and to develop methods to mitigate these effects. Finally, the synthesis method could be further optimized to improve yields and purity.

Synthesis Methods

The synthesis of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide involves the reaction of 4-methylphenylacetic acid with thiosemicarbazide and triethyl orthoformate in the presence of sulfuric acid. The resulting product is then treated with methyl iodide to form the final compound. This synthesis method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide has been found to have potential as an antioxidant, anti-inflammatory, and antitumor agent. It has been studied for its ability to scavenge free radicals and protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to have antitumor activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

N-(4-methylphenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-8-3-5-9(6-4-8)13-11(17)7-10-14-15-12(18)16(10)2/h3-6H,7H2,1-2H3,(H,13,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINMDEUMGCCFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=NNC(=S)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809078
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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